1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
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Overview
Description
1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-2-methoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols, amines, or reduced chalcones.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(4-Chlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(4-Chloro-2-methoxyphenyl)-3-phenylprop-2-en-1-one
Comparison
Compared to similar compounds, 1-(4-Chloro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one may exhibit unique properties due to the presence of both the chloro and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, biological activity, and overall stability.
Properties
CAS No. |
914384-16-0 |
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Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14ClNO2/c1-23-19-11-15(20)7-8-16(19)18(22)9-6-13-10-14-4-2-3-5-17(14)21-12-13/h2-12H,1H3 |
InChI Key |
ZIJAOQLNCTUERH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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